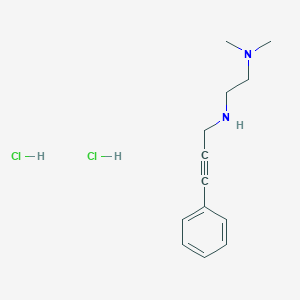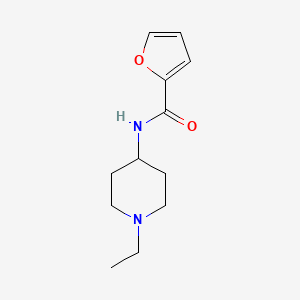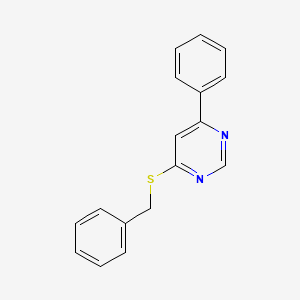
N',N'-dimethyl-N-(3-phenylprop-2-ynyl)ethane-1,2-diamine;dihydrochloride
概要
説明
N’,N’-dimethyl-N-(3-phenylprop-2-ynyl)ethane-1,2-diamine;dihydrochloride is a chemical compound with a complex structure that includes both alkyne and amine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dimethyl-N-(3-phenylprop-2-ynyl)ethane-1,2-diamine;dihydrochloride typically involves the reaction of N,N-dimethylethylenediamine with 3-phenylprop-2-ynyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the dihydrochloride salt in high purity.
化学反応の分析
Types of Reactions
N’,N’-dimethyl-N-(3-phenylprop-2-ynyl)ethane-1,2-diamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-alkylated or N-acylated derivatives.
科学的研究の応用
N’,N’-dimethyl-N-(3-phenylprop-2-ynyl)ethane-1,2-diamine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials
作用機序
The mechanism by which N’,N’-dimethyl-N-(3-phenylprop-2-ynyl)ethane-1,2-diamine;dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of both alkyne and amine groups allows for versatile interactions with biological molecules, potentially leading to inhibition or activation of specific pathways .
類似化合物との比較
Similar Compounds
N,N-dimethylethylenediamine: A simpler diamine with similar amine functionality but lacking the alkyne group.
N,N-diphenyl-N-(3-phenylprop-2-ynyl)amine: Contains a similar alkyne group but with different substituents on the nitrogen atoms
Uniqueness
N’,N’-dimethyl-N-(3-phenylprop-2-ynyl)ethane-1,2-diamine;dihydrochloride is unique due to the combination of its alkyne and amine functionalities, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound in both synthetic and medicinal chemistry .
特性
IUPAC Name |
N',N'-dimethyl-N-(3-phenylprop-2-ynyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-15(2)12-11-14-10-6-9-13-7-4-3-5-8-13;;/h3-5,7-8,14H,10-12H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGUEARVMBCDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC#CC1=CC=CC=C1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1-azepanylcarbonyl)phenyl]acetamide](/img/structure/B4748197.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B4748225.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4748232.png)


![2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B4748258.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4748261.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-4-isoxazolecarboxamide](/img/structure/B4748268.png)
![N-[2-(cyclohexylthio)ethyl]-3-(4-methoxyphenyl)-2-phenylacrylamide](/img/structure/B4748281.png)
![5-(4-chlorophenyl)-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B4748284.png)
![4-{[(3-chloro-4-ethoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4748291.png)
![5-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4748294.png)
![1-{3-[(2-thienylmethyl)amino]propyl}-2-pyrrolidinone hydrochloride](/img/structure/B4748296.png)
